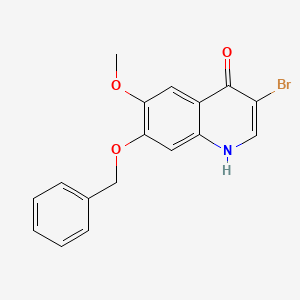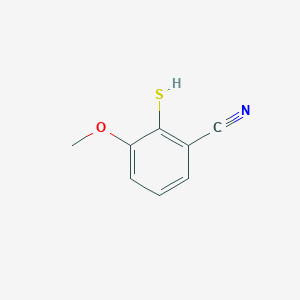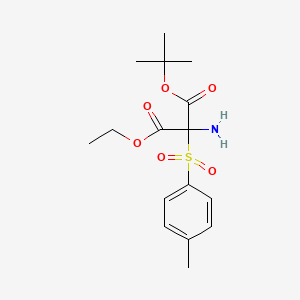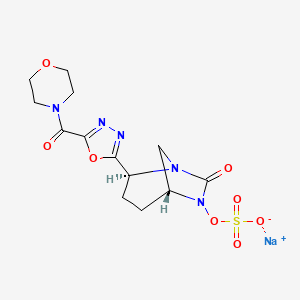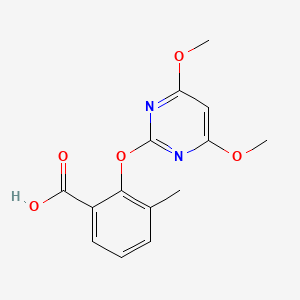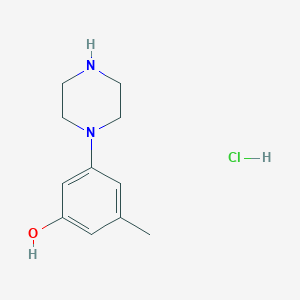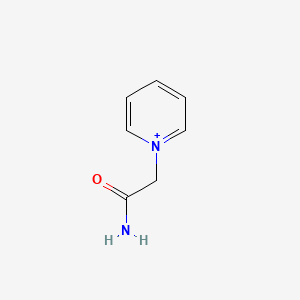
Pyridinium, 1-(2-amino-2-oxoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1-(2-amino-2-oxoethyl)- is an organic compound that belongs to the class of pyridinium salts. These compounds are characterized by the presence of a pyridine ring that is positively charged due to the addition of a substituent. Pyridinium, 1-(2-amino-2-oxoethyl)- is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-(2-amino-2-oxoethyl)- typically involves the reaction of pyridine with an appropriate alkylating agent. One common method is the reaction of pyridine with 2-bromoacetamide under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of Pyridinium, 1-(2-amino-2-oxoethyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 1-(2-amino-2-oxoethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of pyridinium N-oxide derivatives.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium compounds.
Scientific Research Applications
Pyridinium, 1-(2-amino-2-oxoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: Acts as a precursor for the synthesis of biologically active molecules, including drugs and agrochemicals.
Medicine: Investigated for its potential use in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry: Employed in the production of specialty chemicals and materials, such as ionic liquids and surfactants.
Mechanism of Action
The mechanism of action of Pyridinium, 1-(2-amino-2-oxoethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
Comparison with Similar Compounds
Pyridinium, 1-(2-amino-2-oxoethyl)- can be compared with other pyridinium salts, such as:
Pyridinium, 1-(2-ethoxy-2-oxoethyl)-: Similar in structure but with an ethoxy group instead of an amino group.
Pyridinium, 1-(2-hydroxy-2-oxoethyl)-: Contains a hydroxy group, leading to different reactivity and applications.
Pyridinium, 1-(2-methyl-2-oxoethyl)-: The presence of a methyl group affects its chemical properties and biological activity.
The uniqueness of Pyridinium, 1-(2-amino-2-oxoethyl)- lies in its amino group, which imparts specific reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-pyridin-1-ium-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7(10)6-9-4-2-1-3-5-9/h1-5H,6H2,(H-,8,10)/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVYOVDSOZMWFU-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N2O+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328630 |
Source


|
| Record name | Pyridinium, 1-(2-amino-2-oxoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136714-45-9 |
Source


|
| Record name | Pyridinium, 1-(2-amino-2-oxoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00328630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)


![2-Chlorothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B13911048.png)

